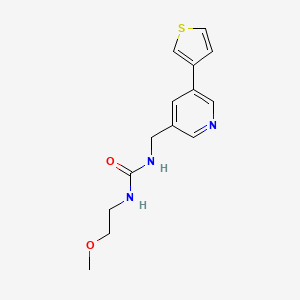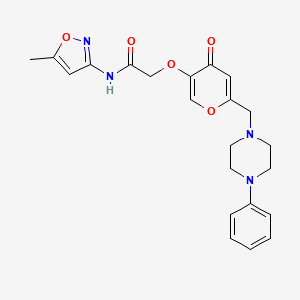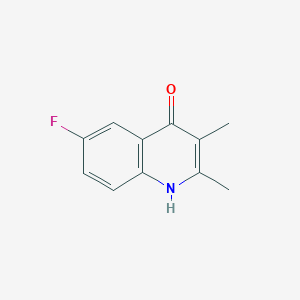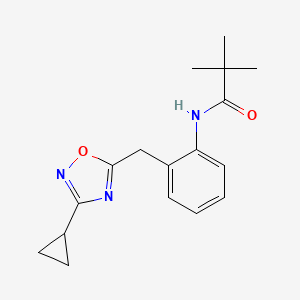![molecular formula C18H18N4O4 B2354842 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942007-77-4](/img/structure/B2354842.png)
5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to a series of compounds that have been synthesized and evaluated for their antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Antithrombotic Applications
The compound has been identified as part of a class of antithrombotic compounds exhibiting favorable cerebral and peripheral effects. A representative of this class, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, demonstrated significant synthesis efficiency through two methods, highlighting its potential in the development of antithrombotic medications (Furrer, Wágner, & Fehlhaber, 1994).
Synthetic Methodologies
Research into the synthesis of pyrido[2,3-d]pyrimidine-4,7-diones from 6-amino-4-pyrimidones and benzylidene Meldrum's acid derivatives has provided a foundation for the development of new synthetic methodologies. This process involves cyclization reactions in boiling nitrobenzene, emphasizing the compound's role in advancing synthetic organic chemistry (Quiroga, Hormaza, Insuasty, Nogueras, Sánchez, Hanold, & Meier, 1997).
Anti-HIV-1 Evaluation
The compound is also explored in the context of anti-HIV-1 evaluation, where 1,5-disubstituted pyrimidine-2,4-diones, synthesized through specific reactions, were tested for their activity against HIV-1. This research signifies the compound's potential in contributing to the development of new anti-HIV medications (Loksha, Globisch, Pedersen, Colla, Collu, & Loddo, 2008).
Anti-Inflammatory and Analgesic Agents
Further research has led to the synthesis of novel derivatives based on the structural framework of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic properties, showcasing the compound's applicability in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Catalyst-Free Synthesis
A water-mediated, catalyst-free method has been developed for the synthesis of pharmaceutically interesting derivatives, highlighting an environmentally friendly approach to synthesizing complex molecules. This method emphasizes operational simplicity and high atom-economy, making it a significant contribution to green chemistry practices (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020).
Mechanism of Action
Target of Action
It has been shown to have potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It has been suggested that it may induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
Given its potential to induce apoptosis and disrupt the cell cycle , it is likely that it affects pathways related to these processes
Result of Action
The compound has been shown to have potent growth inhibition properties against various human cancer cell lines, including HeLa, A549, and MCF-7 . It has been suggested that it can induce apoptosis and cause both S-phase and G2/M-phase arrests in these cell lines . This indicates that the compound’s action results in the disruption of the normal cell cycle, leading to cell death.
Biochemical Analysis
Cellular Effects
In terms of cellular effects, compounds with similar structures have demonstrated potent antitumor activities against HeLa, A549, and MCF-7 cell lines . They have been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
Based on the observed cellular effects, it can be hypothesized that this compound may interact with certain cellular proteins or enzymes to induce apoptosis and cell cycle arrest .
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-10-7-20-16-14(17(23)22(3)18(24)21(16)2)15(10)19-8-11-4-5-12-13(6-11)26-9-25-12/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKOBOCQIIKFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

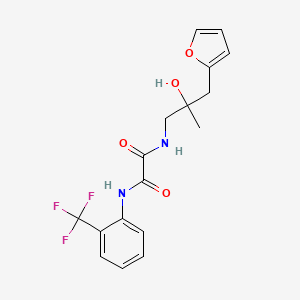
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
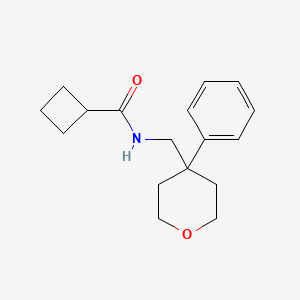
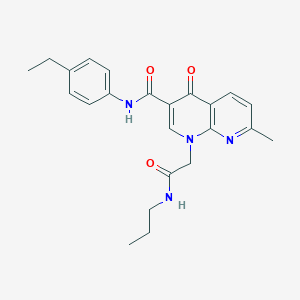
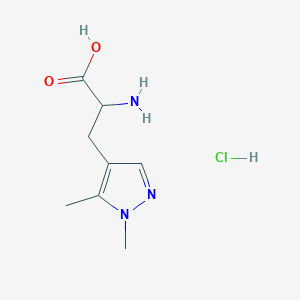
![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)
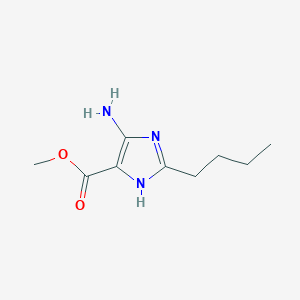
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)
